Dimethyl 3,4-pyridinedicarboxylate
Overview
Description
Dimethyl 3,4-pyridinedicarboxylate is a chemical compound that is part of a broader class of pyridine derivatives. These compounds are of significant interest due to their potential applications in pharmaceuticals, particularly as calcium antagonists, and their role in various chemical reactions .
Synthesis Analysis
The synthesis of dimethyl 3,4-pyridinedicarboxylate derivatives can be achieved through various methods. One approach involves the reaction of 2-aminothiazoles with dimethyl acetylenedicarboxylate, leading to the formation of dimethyl 6-(phenylamino)- and 6-(dimethylamino)-3,4-pyridinedicarboxylates under mild conditions . Another method includes the lipase-catalyzed enantioselective hydrolysis of acyloxymethyl esters to produce chiral 4-aryl-1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylates with high optical purity .
Molecular Structure Analysis
The molecular structure and spectroscopic properties of dimethyl 3,4-pyridinedicarboxylate derivatives have been characterized using various techniques such as infrared absorption spectrum (IR), proton nuclear magnetic resonance (1H NMR), ultraviolet spectrum (UV), and fluorescence techniques. X-ray single crystal diffraction has been used to confirm the structures . Density functional theory (DFT) and time-dependent density functional theory (TDDFT) calculations provide insights into the molecular structures and the molecular frontier orbital, which are crucial for understanding the structure-activity relationship .
Chemical Reactions Analysis
Dimethyl 3,4-pyridinedicarboxylate derivatives participate in a variety of chemical reactions. For instance, they can undergo [2+2] cycloaddition with 2-aminothiazoles, leading to unexpected products under thermal conditions . They are also involved in the synthesis of fused α-methylene-γ-butyrolactone derivatives when reacted with phenols in the presence of pyridine . Additionally, these compounds can be used in four-component reactions to synthesize diverse 3,4-dihydropyridin-2(1H)-ones and 3,4-dihydro-2H-pyrans .
Physical and Chemical Properties Analysis
The physical and chemical properties of dimethyl 3,4-pyridinedicarboxylate derivatives are influenced by their molecular structure. The stability of these compounds to air oxidation and their reactivity towards peroxyl radicals in organic solutions have been studied, revealing that some derivatives exhibit significant antioxidant properties . The basicity of these compounds can be modulated by varying the electron density in the ring, which is relevant for their potential biological activity .
Scientific Research Applications
Chemical Reactions and Synthesis
- Dimethyl 3,4-pyridinedicarboxylate is utilized in various chemical reactions and synthesis processes. For instance, it is involved in the [2+2] cycloaddition of 2-aminothiazoles and dimethyl acetylenedicarboxylate, leading to unexpected production of dimethyl 6-(phenylamino)- and 6-(dimethylamino)-3,4-pyridinedicarboxylates. This finding is significant in exploring novel synthetic routes and understanding reaction mechanisms (Alajarín et al., 2006).
Electroreductive Synthesis
- Another significant application is in the electroreductive synthesis of dihydro- and tetrahydropyridine dicarboxylic acid derivatives. The electroreduction of pyridinedicarboxylic acid derivatives, including dimethyl 3,4-pyridinedicarboxylate, has shown high selectivity and efficiency in producing these compounds (Kita et al., 1999).
Synthesis of Heterocyclic Compounds
- Dimethyl 3,4-pyridinedicarboxylate is instrumental in the synthesis of various heterocyclic compounds. For example, it is used in the synthesis of dimethyl heterocyclic-o-dicarboxylates, key intermediates for creating fused pyridazine derivatives (Tominaga & Ueda, 2005).
Novel Organic Reactions
- Research has also explored its role in novel organic reactions, such as the synthesis of 3,4-dihydropyridin-2(1H)-ones and 3,4-dihydro-2H-pyrans via four-component reactions (Sun et al., 2011).
Pharmaceutical Applications
- In the pharmaceutical domain, dimethyl 3,4-pyridinedicarboxylate has been investigated for its potential in synthesizing new drugs. For example, it was used in synthesizing dimethyl cathate and studying its pharmacological properties (Stein & Nencini, 1989).
Safety And Hazards
Dimethyl 3,4-pyridinedicarboxylate is classified as a skin irritant, serious eye irritant, and may cause respiratory irritation . It is recommended to avoid dust formation, breathing vapors, mist, or gas. In case of skin contact, wash off with soap and plenty of water. If inhaled, move the person into fresh air. If not breathing, give artificial respiration .
properties
IUPAC Name |
dimethyl pyridine-3,4-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO4/c1-13-8(11)6-3-4-10-5-7(6)9(12)14-2/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUQUSBAFIHOGHK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=NC=C1)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00170838 | |
Record name | Dimethyl 3,4-pyridinedicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00170838 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl 3,4-pyridinedicarboxylate | |
CAS RN |
1796-83-4 | |
Record name | Dimethyl 3,4-pyridinedicarboxylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001796834 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dimethyl 3,4-pyridinedicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00170838 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DIMETHYL 3,4-PYRIDINEDICARBOXYLATE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DIMETHYL 3,4-PYRIDINEDICARBOXYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0B88VPP2OQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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